2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-7-methoxy-, methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-7-methoxy-, methyl ester is a complex organic compound with a unique structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains multiple functional groups, including ester, methoxy, and acetyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-7-methoxy-, methyl ester typically involves multiple steps. One common method starts with the methylation of 2-naphthalenecarboxylic acid to form the methyl ester. This is followed by the introduction of methoxy and acetyloxy groups through a series of substitution reactions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the esterification of 2-naphthalenecarboxylic acid, followed by selective functionalization to introduce the methoxy and acetyloxy groups. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-7-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-7-methoxy-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical ingredient, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-7-methoxy-, methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,6-Naphthalenedicarboxylic acid, dimethyl ester: Similar in structure but lacks the methoxy and acetyloxy groups.
Naphthalene-2,6-dicarboxylic acid, dimethyl ester: Another related compound with different functional groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4,8-bis(acetyloxy)-7-methoxy-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H16O7 |
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Molecular Weight |
332.3 g/mol |
IUPAC Name |
methyl 4,8-diacetyloxy-7-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H16O7/c1-9(18)23-15-8-11(17(20)22-4)7-13-12(15)5-6-14(21-3)16(13)24-10(2)19/h5-8H,1-4H3 |
InChI Key |
ZTXAWHMFFGPNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C=CC(=C2OC(=O)C)OC)C(=O)OC |
Origin of Product |
United States |
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